Nicanartine
Overview
Description
Nicotine: (chemical formula: C10H14N2) is an organic alkaloid found primarily in tobacco plants (genus Nicotiana). It’s infamous for its addictive properties and is a major component of cigarettes, chewing tobacco, and vaping products. Although nicotine has no clinical applications due to its toxicity, it plays a significant role in tobacco addiction .
Preparation Methods
Synthetic Routes::
- Nicotine can be synthesized through various methods, including extraction from tobacco leaves or chemical synthesis.
- One common synthetic route involves the condensation of pyridine with N-methylpyrrolidine followed by reduction to form nicotine.
- Industrial production typically involves extracting nicotine from tobacco leaves.
- The leaves are processed to yield a nicotine-rich extract, which is then purified and concentrated.
Chemical Reactions Analysis
Types of Reactions::
- Nicotine undergoes several reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and oxidizing agents.
- Oxidation of nicotine yields cotinine, a major metabolite.
- Reduction can lead to anabasine, another alkaloid found in tobacco.
Scientific Research Applications
Nicotine has diverse applications:
Chemistry: Used as a model compound for studying alkaloids and organic synthesis.
Biology: Investigated for its effects on neurotransmission and cell signaling.
Medicine: Research on nicotine’s impact on health, addiction, and potential therapeutic uses.
Industry: Used in nicotine replacement therapies (patches, gum) to aid smoking cessation.
Mechanism of Action
- Nicotine binds to nicotinic acetylcholine receptors (nAChRs) in the autonomic nervous system and central nervous system.
- Activation of nAChRs leads to dopamine release, producing pleasure and addiction.
Comparison with Similar Compounds
- Nicotine is unique among alkaloids due to its addictive properties.
- Similar compounds include anabasine, anatabine, and nornicotine.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBIPPQHYZTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164552 | |
Record name | Nicanartine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150443-71-3 | |
Record name | Nicanartine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicanartine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICANARTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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